

Promethazine Sulfoxide-d6: A Technical Overview

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Compound of Interest

Compound Name: *Promethazine Sulfoxide-d6*

Cat. No.: *B563530*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical considerations for **Promethazine Sulfoxide-d6**. This deuterated internal standard is crucial for the accurate quantification of promethazine sulfoxide, a primary metabolite of the first-generation antihistamine, promethazine.

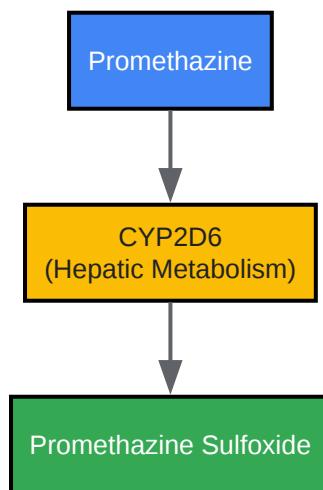
Core Chemical Properties

Promethazine Sulfoxide-d6 is a stable isotope-labeled form of Promethazine Sulfoxide. The inclusion of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

Property	Value
CAS Number	1189892-93-0 [1] [2] [3] [4] [5]
Molecular Formula	C ₁₇ H ₁₄ D ₆ N ₂ OS [1] [2] [3] [5]
Molecular Weight	306.46 g/mol [1] [2] [3] [5]
Appearance	Dark Red Solid [2]
Purity	>95% (as determined by HPLC) [6]
Storage Conditions	2-8°C, under an inert atmosphere [2]
Synonyms	N,N,-Di(methyl-d6), α -methyl-10H-phenothiazine-10-ethanamine 5-Oxide; N-[2-(Dimethyl-d6-amino)propyl]phenothiazine S-Oxide; Promethazine 5-Oxide-d6; Promethazine 5-Sulfoxide-d6; Romergan Sulfoxide-d6 [2] [5]
Application	Labeled metabolite of Promethazine for use as an internal standard in analytical assays [2] [5] .

Biological Context and Metabolism

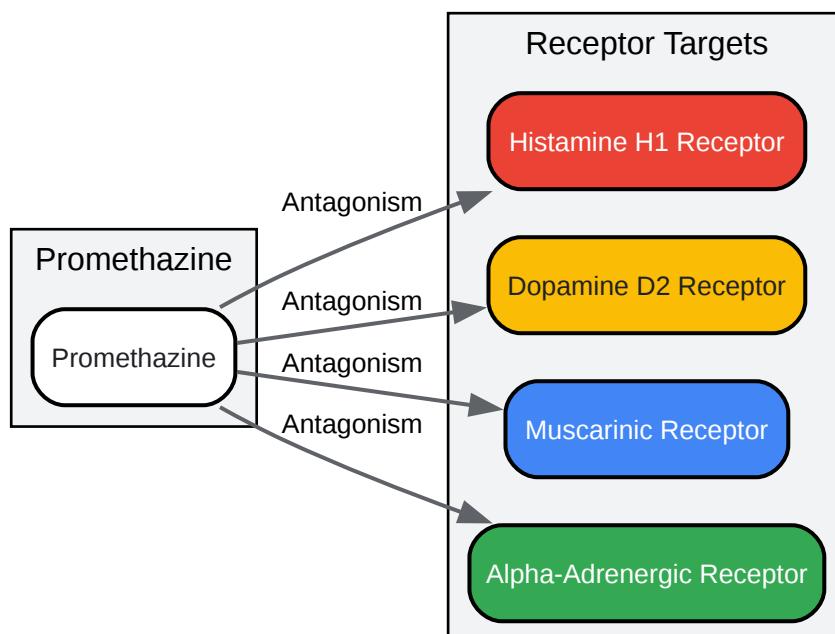
Promethazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoform CYP2D6[\[7\]](#). One of the main metabolic pathways is the oxidation of the sulfur atom in the phenothiazine ring, resulting in the formation of Promethazine Sulfoxide[\[7\]](#)[\[8\]](#). This metabolite, along with N-demethylpromethazine, is a predominant form found in urine[\[8\]](#). The use of **Promethazine Sulfoxide-d6** is critical for pharmacokinetic and metabolic studies to accurately quantify the formation and elimination of this key metabolite.



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Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide via CYP2D6.

The parent compound, promethazine, exerts its therapeutic effects through antagonism of various receptors. It is a potent histamine H1-receptor antagonist, which accounts for its antihistaminic properties[8][9]. Additionally, it blocks postsynaptic dopaminergic receptors in the brain, contributing to its antiemetic effects[8]. Promethazine also possesses significant anticholinergic and alpha-adrenergic inhibitory properties[8].



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Caption: Multi-receptor antagonism by the parent compound, Promethazine.

Experimental Protocols

General Analytical Workflow for Quantification

The quantification of promethazine sulfoxide in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Promethazine Sulfoxide-d6** serves as the internal standard to correct for matrix effects and variations during sample preparation and analysis.

1. Sample Preparation (e.g., Plasma)

- To a 100 μ L aliquot of plasma, add an appropriate amount of **Promethazine Sulfoxide-d6** solution (internal standard).
- Perform protein precipitation by adding 300 μ L of a cold organic solvent, such as acetonitrile.
- Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.
- Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions (HPLC)

- Column: A C18 reverse-phase column is commonly used.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically in the range of 0.3-0.6 mL/min.
- Injection Volume: 5-10 μ L.

- Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

3. Mass Spectrometric Conditions (Tandem MS)

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions:
 - Promethazine Sulfoxide: Monitor the specific precursor-to-product ion transition.
 - **Promethazine Sulfoxide-d6**: Monitor the corresponding mass-shifted precursor-to-product ion transition for the internal standard.
- Data Analysis: The concentration of promethazine sulfoxide in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

This general protocol provides a robust framework for the accurate quantification of promethazine's primary sulfoxide metabolite in a research setting. Method development and validation are essential for specific applications.

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